molecular formula C13H7ClF3N3 B11509245 5-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine

5-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11509245
M. Wt: 297.66 g/mol
InChI Key: RECFHJGRGFHIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chloro and trifluoromethyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(trifluoromethyl)benzylamine with 2-chloro-3-nitropyridine under basic conditions, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The compound can form additional fused ring systems through cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce oxo derivatives.

Scientific Research Applications

5-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific combination of a triazole ring fused to a pyridine ring with chloro and trifluoromethyl substituents

Properties

Molecular Formula

C13H7ClF3N3

Molecular Weight

297.66 g/mol

IUPAC Name

5-chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C13H7ClF3N3/c14-10-2-1-3-11-18-19-12(20(10)11)8-4-6-9(7-5-8)13(15,16)17/h1-7H

InChI Key

RECFHJGRGFHIKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C(=C1)Cl)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.